(1-Methylcyclopentyl)methanesulfonamide
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Overview
Description
(1-Methylcyclopentyl)methanesulfonamide is an organic compound with the molecular formula C₇H₁₅NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a cyclopentane ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclopentyl)methanesulfonamide typically involves the reaction of 1-methylcyclopentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by treatment with ammonia or an amine .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (1-Methylcyclopentyl)methanesulfonamide undergoes various chemical reactions, including:
N-Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
N-Alkylation: Alkyl halides, bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
N-Alkylation: N-alkylated sulfonamides.
Oxidation: Sulfonic acids.
Substitution: Substituted sulfonamides.
Scientific Research Applications
(1-Methylcyclopentyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylcyclopentyl)methanesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the cyclopentane ring.
N-Methylmethanesulfonamide: Similar structure but with a methyl group attached to the nitrogen atom instead of the cyclopentane ring.
Cyclopentylmethanesulfonamide: Similar structure but without the methyl substitution on the cyclopentane ring.
Uniqueness: (1-Methylcyclopentyl)methanesulfonamide is unique due to the presence of both a cyclopentane ring and a methyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other sulfonamides .
Properties
Molecular Formula |
C7H15NO2S |
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Molecular Weight |
177.27 g/mol |
IUPAC Name |
(1-methylcyclopentyl)methanesulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-7(4-2-3-5-7)6-11(8,9)10/h2-6H2,1H3,(H2,8,9,10) |
InChI Key |
ZPBQJDXXGIGOCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CS(=O)(=O)N |
Origin of Product |
United States |
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